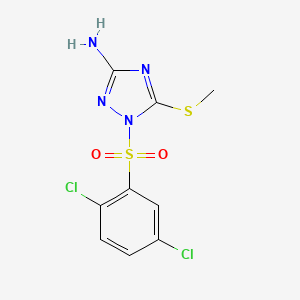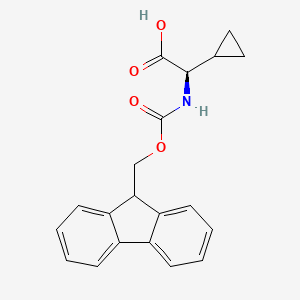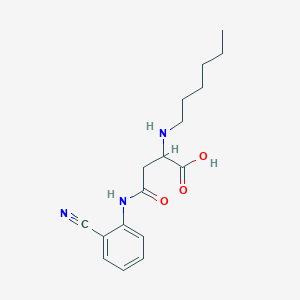
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isoxazole family and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in various fields.
Mécanisme D'action
The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide have been extensively studied. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been found to modulate neurotransmitter activity in the brain, leading to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments include its potent pharmacological properties and its ability to selectively target specific enzymes and receptors. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. These include:
1. Further investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and depression.
2. Exploration of its potential use in the treatment of other types of cancer.
3. Investigation of its potential use as an anti-inflammatory and analgesic agent in the treatment of various types of pain.
4. Further research on its mechanism of action and potential side effects.
5. Development of new derivatives of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride and potassium carbonate in dimethyl sulfoxide (DMSO) to obtain 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. This intermediate is then reacted with thiophen-2-ylmethylamine and acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been investigated for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and depression.
Propriétés
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-14-6-2-1-5-13(14)15-8-11(19-21-15)9-16(20)18-10-12-4-3-7-22-12/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWDUMBHUALSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2703991.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2703992.png)




![N-((2-ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2703998.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxan-4-yl)piperazine-1-carboxamide](/img/structure/B2703999.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide](/img/structure/B2704003.png)


